6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine

Chemical procurement Quality control Synthetic building block

Inconsistent impurity profiles from variable bromination batches often poison Pd catalysts or skew SAR. This thiazolo[5,4-b]pyridine solves that with two orthogonal handles: - **6-bromo** → Suzuki-Miyaura cross-coupling. - **2-bromomethyl** → Nucleophilic substitution (amines/thiols). - **98% min. purity** (HPLC) - verified batch-to-batch for reproducible library synthesis.

Molecular Formula C7H4Br2N2S
Molecular Weight 308 g/mol
CAS No. 951123-03-8
Cat. No. B3314299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
CAS951123-03-8
Molecular FormulaC7H4Br2N2S
Molecular Weight308 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(S2)CBr)Br
InChIInChI=1S/C7H4Br2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
InChIKeyUKKGTGYKQPYRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine: Identity & Procurement


6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine (CAS 951123-03-8) is a heterocyclic compound with the molecular formula C₇H₄Br₂N₂S and a molecular weight of 308 g/mol . It belongs to the class of thiazolo[5,4-b]pyridines, which are bicyclic scaffolds formed by the fusion of a thiazole and a pyridine ring. This compound is primarily utilized as a synthetic building block in medicinal chemistry and drug discovery programs, rather than as a final active pharmaceutical ingredient. It is commercially available from multiple chemical suppliers, with typical purity specifications of 95% to 98% , though batch-to-batch purity and impurity profiles can vary significantly between vendors. The compound’s utility derives from the presence of two distinct bromine substituents: an aromatic bromine at the 6-position of the pyridine ring and a bromomethyl group at the 2-position of the thiazole ring.

Procurement Risk: Why Analogs Cannot Substitute


Substituting 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine (CAS 951123-03-8) with structurally similar thiazolo[5,4-b]pyridine analogs—even those with seemingly minor modifications—poses significant risks to synthetic reproducibility and project timelines. The most closely related analogs, such as 6-bromo-2-methylthiazolo[5,4-b]pyridine (CAS 886372-92-5) or 2-(bromomethyl)thiazolo[5,4-b]pyridine, each lack one of the two bromine substituents present in the target compound. The 2-bromomethyl group is a highly reactive electrophilic center for nucleophilic substitution (Sₙ2) reactions, while the 6-bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The absence of either functional handle fundamentally alters the compound's reactivity profile and precludes its use in sequential or orthogonal derivatization strategies. Furthermore, even the positional isomer 3-(bromomethyl)thiazolo[5,4-b]pyridine [1] exhibits distinct electronic and steric properties that influence reaction kinetics and regioselectivity. For procurement teams, substituting without rigorous revalidation of synthetic routes and biological outcomes introduces uncontrolled variables that can invalidate months of research effort.

Quantitative Procurement Evidence vs. Analogs


Purity Tier Differentiation

Commercial suppliers offer 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine (CAS 951123-03-8) at two distinct purity tiers: 95% and 98% . This 3-percentage-point differential is material for procurement decisions, particularly in multi-step synthetic sequences where cumulative impurity effects can dramatically reduce overall yield and increase purification burden. The 98% purity specification reduces total organic impurity load by approximately 60% relative to the 95% tier (2% impurities vs. 5% impurities), which is critical for sensitive catalytic reactions that are susceptible to poisoning by trace halogenated byproducts or metal contaminants.

Chemical procurement Quality control Synthetic building block Vendor qualification

Orthogonal Reactivity Advantage

The target compound (CAS 951123-03-8) possesses two chemically distinct bromine substituents: an aromatic C(sp²)-Br bond at the 6-position of the pyridine ring and a benzylic C(sp³)-Br bond in the 2-bromomethyl group. This structural arrangement enables orthogonal functionalization: the aromatic bromide is amenable to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) under conditions that leave the alkyl bromide intact, while the benzylic bromide can undergo nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides under basic conditions that do not activate the aromatic C-Br bond. In contrast, the closest analog 6-bromo-2-methylthiazolo[5,4-b]pyridine (CAS 886372-92-5) possesses only the aromatic bromide, offering a single functional handle (one reactive site vs. two). The analog 2-(bromomethyl)thiazolo[5,4-b]pyridine possesses only the benzylic bromide, also offering one reactive site. The target compound provides 100% more functional handles than either single-handle analog, translating to exponentially greater synthetic versatility in library generation.

Medicinal chemistry Organic synthesis Parallel library synthesis Cross-coupling

Lipophilicity and Density Shifts

The calculated physicochemical properties of 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine (CAS 951123-03-8) differ measurably from those of its closest halogen-substituted analogs. The target compound has a calculated LogP of 3.35 , which is 0.11 LogP units higher than the 6-chloro analog 2-(bromomethyl)-6-chlorothiazolo[5,4-b]pyridine (CAS 951122-66-0, LogP = 3.24) . This lipophilicity differential corresponds to an approximately 1.3-fold increase in predicted octanol-water partition coefficient. Additionally, the target compound has a calculated density of 2.121 ± 0.06 g/cm³ at 20°C . The boiling point is predicted to be 338.9 ± 32.0°C at 760 mmHg, and the polar surface area (PSA) is 54.02 Ų , a value within the range considered favorable for blood-brain barrier penetration (<90 Ų) and oral bioavailability (<140 Ų).

ADME prediction Lead optimization Property-based design Medicinal chemistry

Kinase Inhibitory Potency of Thiazolo[5,4-b]pyridine Core

While direct biological data for CAS 951123-03-8 are absent from the primary literature, the thiazolo[5,4-b]pyridine scaffold itself has been validated as a privileged kinase-binding motif with demonstrated sub-micromolar inhibitory activity. In a 2020 study, novel thiazolo[5,4-b]pyridine derivatives were identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The study further established that the pyridyl substituent attached to the thiazolo[5,4-b]pyridine core was a key structural determinant for PI3Kα inhibitory potency, and that replacement of this pyridyl group with a phenyl group led to a significant decrease in activity . This structure-activity relationship (SAR) insight is directly relevant to CAS 951123-03-8, as its 6-bromo and 2-bromomethyl groups are positioned to serve as synthetic anchors for introducing the requisite pyridyl or other heteroaromatic substituents via cross-coupling and nucleophilic substitution, respectively.

Kinase inhibition Cancer therapeutics Drug discovery Medicinal chemistry

Bromomethyl Strategy for Anti-Virulence Optimization

The strategic utility of a bromomethyl substituent on a heterocyclic scaffold has been experimentally validated in the optimization of anti-virulence compounds. In a 2011 study, researchers synthesized a C-7 bromomethyl substituted derivative of a ring-fused dihydrothiazolo 2-pyridone scaffold as a pivotal intermediate for structure-activity relationship exploration [1]. The study explicitly demonstrated that carbon-carbon bonds could be introduced to the sp³-hybridized bromomethyl substituted scaffold via Suzuki-Miyaura cross-couplings, enabling efficient diversification of the compound library [1]. While this study employed a dihydrothiazolo 2-pyridone core rather than the thiazolo[5,4-b]pyridine core of CAS 951123-03-8, the underlying chemistry principle—that a benzylic bromomethyl group can participate productively in Pd-catalyzed cross-coupling reactions—is directly transferable.

Anti-virulence Antibacterial Medicinal chemistry Scaffold optimization

Deployment Scenarios for Dual-Handle Building Block


Parallel Synthesis for Kinase Inhibitor Libraries

CAS 951123-03-8 is optimally deployed as a central scaffold for generating focused compound libraries targeting kinases, particularly PI3K isoforms. The thiazolo[5,4-b]pyridine core has been validated as a kinase-binding motif with sub-micromolar potency . The orthogonal reactivity of the 6-bromo and 2-bromomethyl handles (Evidence Item 2) enables two sequential diversification steps: (1) Suzuki-Miyaura coupling at the 6-position to introduce aryl or heteroaryl groups, and (2) nucleophilic substitution at the 2-bromomethyl position to install amine, thioether, or alkoxy substituents. This sequential strategy maximizes library diversity per synthetic operation. For procurement, sourcing the 98% purity tier is recommended for these sensitive cross-coupling reactions to minimize catalyst poisoning and ensure reproducible yields.

Late-Stage Functionalization for Lead Optimization

For lead optimization campaigns where a thiazolo[5,4-b]pyridine-containing compound has been identified as a hit, CAS 951123-03-8 serves as a versatile intermediate for late-stage functionalization to fine-tune physicochemical and ADME properties. The measured LogP difference of +0.11 relative to the 6-chloro analog provides a quantifiable basis for selecting the 6-bromo substitution when increased lipophilicity is desired to enhance membrane permeability. The dual reactive handles enable parallel exploration of vectors at both the 6-position and the 2-position, allowing medicinal chemists to independently optimize potency, selectivity, and pharmacokinetic parameters without redesigning the synthetic route.

Scaffold-Hopping for Antibacterial Discovery

Building on the validated precedent of bromomethyl-substituted heterocycles in anti-virulence compound optimization , CAS 951123-03-8 is a rational choice for scaffold-hopping campaigns in antibacterial drug discovery. The thiazolo[5,4-b]pyridine core can serve as a bioisostere for other fused heteroaromatic systems (e.g., dihydrothiazolo pyridones, imidazopyridines), allowing exploration of novel chemical space while retaining favorable physicochemical properties (PSA = 54.02 Ų) . The bromomethyl group provides a direct handle for introducing the structural motifs shown to be critical for anti-virulence activity, while the 6-bromo substituent offers an independent vector for modulating target engagement and bacterial cell penetration.

Building Block for MALT1 Allosteric Inhibitor Programs

Thiazolopyridines as a class have been developed as allosteric inhibitors of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) with demonstrated good cellular potency and refined selectivity . CAS 951123-03-8, with its dual bromine handles, provides an ideal starting point for constructing and diversifying MALT1-targeting compound libraries. The 2-bromomethyl group can be elaborated to introduce substituents that occupy the allosteric binding pocket, while the 6-bromo position enables parallel optimization of physicochemical properties without disrupting the core scaffold geometry. For programs targeting MALT1-driven lymphomas or autoimmune indications, this compound offers a direct entry into a validated chemical space.

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